molecular formula C15H16N4O B2633146 N-phenethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide CAS No. 1448059-10-6

N-phenethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide

Cat. No.: B2633146
CAS No.: 1448059-10-6
M. Wt: 268.32
InChI Key: FOWFGTOQHQDKSO-UHFFFAOYSA-N
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Description

N-phenethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound belongs to the pyrrolopyrimidine family, which is known for its diverse biological activities, including anticancer, antiviral, and antimicrobial properties .

Scientific Research Applications

N-phenethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: It has shown promise as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals

Safety and Hazards

The safety and hazards associated with pyrrolo[2,3-d]pyrimidine derivatives can vary depending on the specific compound . It’s important to handle these compounds with care and to follow appropriate safety protocols .

Future Directions

The future directions for the study of pyrrolo[2,3-d]pyrimidine derivatives could involve the development of new compounds with improved properties . This could include the synthesis of new derivatives, the study of their properties, and the exploration of their potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a pyrrole derivative, followed by its reaction with a suitable nitrile to form the pyrrolopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to achieve efficient production. Additionally, the use of high-throughput screening methods can aid in identifying optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-phenethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its phenethyl group and carboxamide functionality contribute to its ability to interact with molecular targets, making it a valuable compound for drug development .

Properties

IUPAC Name

N-(2-phenylethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c20-15(17-7-6-12-4-2-1-3-5-12)19-9-13-8-16-11-18-14(13)10-19/h1-5,8,11H,6-7,9-10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWFGTOQHQDKSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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